4-[(cyclohexylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide
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Overview
Description
4-[(cyclohexylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is an organic compound with the molecular formula C12H18N4O2. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(cyclohexylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide typically involves the cyclocondensation reaction of enaminodiketones with hydrazine derivatives. One common method includes the reaction of unsymmetrical enaminodiketones with tert-butylhydrazine hydrochloride or carboxymethylhydrazine under controlled conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve optimizing the synthetic route for large-scale production, ensuring high yield and purity, and adhering to safety and environmental regulations.
Chemical Reactions Analysis
Types of Reactions
4-[(cyclohexylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(cyclohexylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials or as an intermediate in chemical manufacturing
Mechanism of Action
The mechanism of action of 4-[(cyclohexylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-[(cyclohexylcarbonyl)amino]-1-piperidinecarboxylate: Another compound with a similar structure but different functional groups.
4-[(cyclohexylcarbonyl)amino]benzoic acid: Shares the cyclohexylcarbonylamino group but has a benzoic acid moiety instead of a pyrazole ring.
Benzeneacetic acid, 4-[(cyclohexylcarbonyl)amino]-: Similar in structure but contains a benzeneacetic acid group.
Uniqueness
4-[(cyclohexylcarbonyl)amino]-1-methyl-1H-pyrazole-5-carboxamide is unique due to its specific combination of functional groups and its potential applications in various fields. Its pyrazole ring structure distinguishes it from other similar compounds, providing unique chemical and biological properties.
Properties
Molecular Formula |
C12H18N4O2 |
---|---|
Molecular Weight |
250.30 g/mol |
IUPAC Name |
4-(cyclohexanecarbonylamino)-2-methylpyrazole-3-carboxamide |
InChI |
InChI=1S/C12H18N4O2/c1-16-10(11(13)17)9(7-14-16)15-12(18)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H2,13,17)(H,15,18) |
InChI Key |
QMAXZURTHDHIAY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C=N1)NC(=O)C2CCCCC2)C(=O)N |
Origin of Product |
United States |
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